REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[Cl:10].C1N2CN3CN(C2)CN1C3.Cl.C(O)(=[O:24])C.O>>[Cl:10][C:4]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]=[O:24] |f:3.4|
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Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C(=CC=C1)C)Cl
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with an aqueous sodium hydrogencarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
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Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |